(Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C26H26N6O7 and its molecular weight is 534.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic molecule that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of various functional groups in its structure suggests a diverse range of biological interactions and effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The key structural features include:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is known for its biological activity.
- Nitrobenzyl moiety : This group may enhance the compound's interaction with biological targets.
- Trimethoxyphenyl group : This substitution may influence the compound's solubility and bioactivity.
Antibacterial Activity
Research indicates that compounds similar to the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antibacterial properties. For instance, studies have shown that derivatives with nitro groups can demonstrate enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.
Compound | Target Bacteria | Activity |
---|---|---|
(Z)-N-(2-(5-(3-nitrobenzyl)-... | Staphylococcus aureus | Significant |
(Z)-N-(2-(5-(3-nitrobenzyl)-... | Escherichia coli | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro studies. Compounds containing the pyrazolo[3,4-d]pyrimidine structure have been reported to inhibit nitric oxide production in LPS-induced RAW264.7 macrophages, indicating their ability to modulate inflammatory responses.
Concentration (µg/mL) | NO Production (µg/mL) |
---|---|
0 | Baseline |
10 | Reduced |
20 | Significantly reduced |
The biological activity of (Z)-N-(2-(5-(3-nitrobenzyl)-... may be attributed to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The nitro group is particularly noteworthy as it can participate in redox reactions and influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.
Case Studies
- Antibacterial Efficacy : A study evaluated various derivatives of pyrazolo[3,4-d]pyrimidines against resistant strains of bacteria. The results indicated that compounds with nitro substitutions exhibited superior antibacterial activity compared to their non-nitro counterparts.
- Inflammation Model : In a controlled experiment using RAW264.7 cells stimulated with lipopolysaccharides (LPS), the compound demonstrated a significant reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent.
属性
IUPAC Name |
(Z)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O7/c1-37-21-12-17(13-22(38-2)24(21)39-3)7-8-23(33)27-9-10-31-25-20(14-29-31)26(34)30(16-28-25)15-18-5-4-6-19(11-18)32(35)36/h4-8,11-14,16H,9-10,15H2,1-3H3,(H,27,33)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJSEAMGNRBQGZ-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。